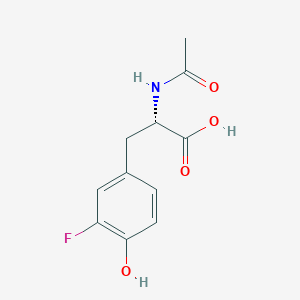
N-Acetyl-m-fluoro-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-m-fluoro-L-tyrosine is a fluorinated derivative of the amino acid tyrosine This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular imaging
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-m-fluoro-L-tyrosine typically involves the fluorination of L-tyrosine. One common method is the electrophilic fluorodestannylation of N-trifluoroacetyl-3-acetyl-6-trimethylstannyl-L-m-tyrosine ethyl ester. This process involves several steps, including the protection of functional groups, fluorination, and deprotection . The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated systems and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-m-fluoro-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, must be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
N-Acetyl-m-fluoro-L-tyrosine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Mécanisme D'action
The mechanism of action of N-Acetyl-m-fluoro-L-tyrosine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. For example, in PET imaging, the compound is metabolized by aromatic L-amino acid decarboxylase, allowing for the visualization of dopaminergic function in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[18F]-Fluoro-L-m-tyrosine: Another fluorinated tyrosine derivative used in PET imaging.
N-Acetyl-L-tyrosine: A non-fluorinated derivative with similar applications in nutrition and medicine.
Uniqueness
N-Acetyl-m-fluoro-L-tyrosine is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to non-fluorinated derivatives. This makes it particularly valuable in applications requiring high specificity and sensitivity, such as molecular imaging and drug development .
Propriétés
Formule moléculaire |
C11H12FNO4 |
|---|---|
Poids moléculaire |
241.22 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H12FNO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17)/t9-/m0/s1 |
Clé InChI |
CEYBRSLAYCIMOV-VIFPVBQESA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)F)C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


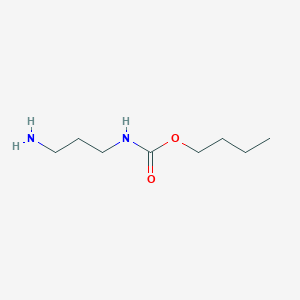
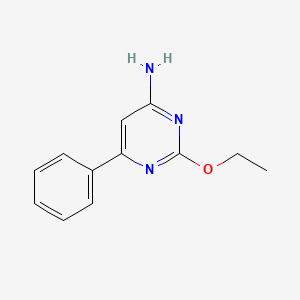
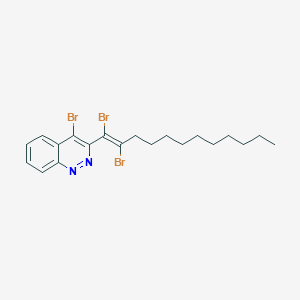
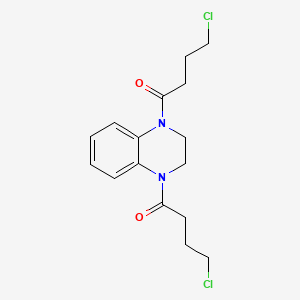
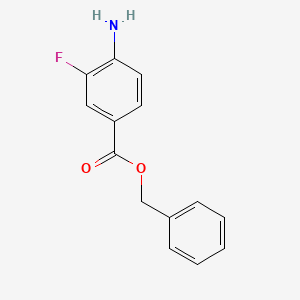
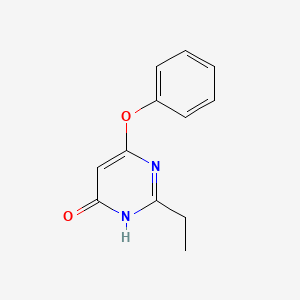
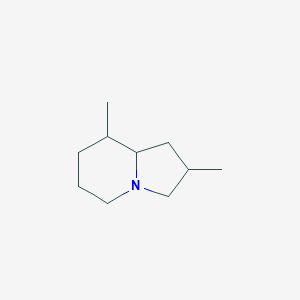
![7-Methyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B15245026.png)
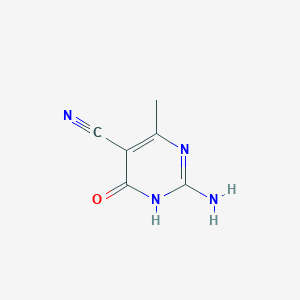
![(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate](/img/structure/B15245037.png)
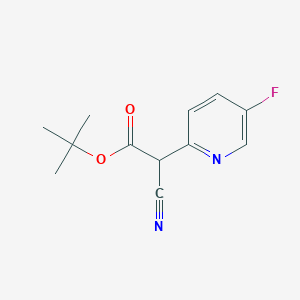
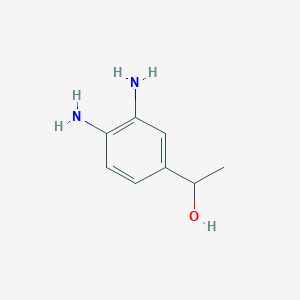
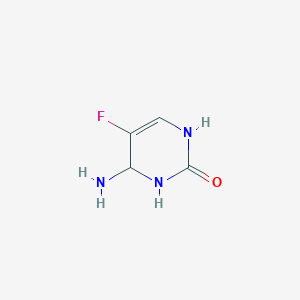
![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15245089.png)
